1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate
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Overview
Description
1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate is an organic compound that features a nitrophenyl group, a piperidinyl group, and a methoxybenzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate typically involves the esterification of 4-methoxybenzoic acid with 1-(4-nitrophenyl)-4-piperidinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-methoxybenzoic acid and 1-(4-nitrophenyl)-4-piperidinol
Scientific Research Applications
1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific functionalities.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl and methoxybenzenecarboxylate groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde: Shares the nitrophenyl group but differs in the core structure, leading to different chemical properties and applications.
4-Nitrophenyl acetate: Contains the nitrophenyl group and an ester functional group but lacks the piperidinyl and methoxybenzenecarboxylate groups.
Uniqueness: 1-(4-Nitrophenyl)-4-piperidinyl 4-methoxybenzenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications. The presence of the piperidinyl group distinguishes it from other nitrophenyl derivatives, providing additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
[1-(4-nitrophenyl)piperidin-4-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-17-8-2-14(3-9-17)19(22)26-18-10-12-20(13-11-18)15-4-6-16(7-5-15)21(23)24/h2-9,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXMIKPZUHGBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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